

Ethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ethylsilane**

Cat. No.: **B1580638**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsilane (C_2H_8Si) is an organosilicon compound of significant interest in various fields of research and development, including materials science and organic synthesis. As a member of the alkylsilane family, its reactivity, particularly the silicon-hydride bond, makes it a valuable precursor and reagent. This guide provides an in-depth overview of the chemical formula, structure, properties, synthesis, and reactivity of **ethylsilane**, tailored for a technical audience.

Chemical Formula and Structure

The chemical formula for **ethylsilane** is C_2H_8Si . It consists of an ethyl group ($-CH_2CH_3$) covalently bonded to a silyl group ($-SiH_3$). The central silicon atom is sp^3 hybridized, resulting in a tetrahedral geometry.

Caption: 2D Chemical Structure of **Ethylsilane**.

Physicochemical Properties

The physical and chemical properties of **ethylsilane** are summarized in the table below. It is a colorless, flammable gas at standard conditions with a strong, unpleasant odor.[\[1\]](#)

Property	Value
Molecular Formula	C ₂ H ₈ Si
Molecular Weight	60.17 g/mol
Melting Point	-180 °C
Boiling Point	19 °C
Density	0.639 g/cm ³
Vapor Pressure	3080 mmHg at 25 °C
Flash Point	< -40 °C
CAS Number	2814-79-1

Structural and Spectroscopic Data

Molecular Geometry

The following table presents estimated structural parameters for **ethylsilane** based on related organosilicon compounds.

Parameter	Value (Estimated)
Si-C Bond Length	1.87 Å
C-C Bond Length	1.54 Å
Si-H Bond Length	1.48 Å
C-H Bond Length	1.09 Å
∠ H-Si-H Angle	109.5°
∠ H-Si-C Angle	109.5°
∠ Si-C-C Angle	109.5°

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for **ethylsilane**.

¹H NMR (Proton NMR) Data (Estimated)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.2 ppm	Quartet	3H	Si-H ₃
~0.5 ppm	Quartet	2H	Si-CH ₂ -CH ₃
~0.9 ppm	Triplet	3H	Si-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data (Estimated)

Chemical Shift (δ)	Assignment
~0-5 ppm	CH ₃ -CH ₂ -Si
~5-10 ppm	CH ₃ -CH ₂ -Si

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type
~2150	Si-H stretch
~2950, 2870	C-H stretch
~1250	Si-CH ₂ deformation
~950-1050	CH ₃ rock, C-C stretch
~800-950	Si-H bending

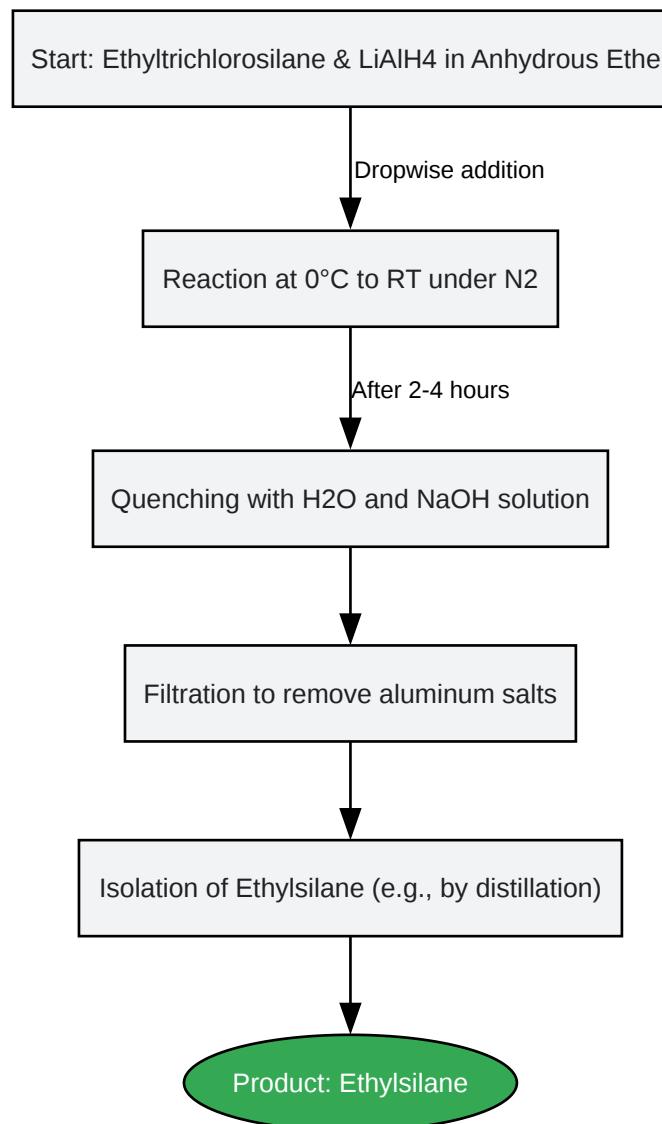
Mass Spectrometry (MS) Fragmentation

m/z	Proposed Fragment
60	$[M]^+$ (Molecular Ion)
59	$[M-H]^+$
31	$[SiH_3]^+$
29	$[C_2H_5]^+$

Experimental Protocols

Synthesis of Ethylsilane via Reduction of Ethyltrichlorosilane

This protocol describes a general method for the synthesis of **ethylsilane** by the reduction of ethyltrichlorosilane using lithium aluminum hydride ($LiAlH_4$).


Materials:

- Ethyltrichlorosilane ($C_2H_5Cl_3Si$)
- Lithium aluminum hydride ($LiAlH_4$)
- Anhydrous diethyl ether
- Dry ice/acetone bath
- Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is charged with a suspension of $LiAlH_4$ in anhydrous diethyl ether under a nitrogen atmosphere.
- The flask is cooled to 0 °C using an ice bath.

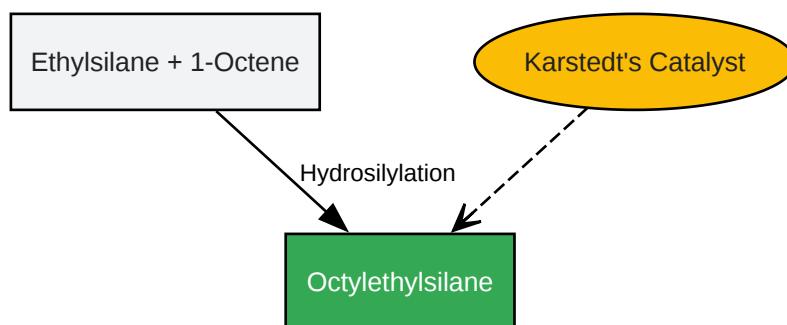
- A solution of ethyltrichlorosilane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling.
- The resulting white precipitate of aluminum salts is removed by filtration.
- The ethereal solution of **ethylsilane** is collected. Due to its low boiling point, **ethylsilane** can be isolated by careful distillation or used directly in a subsequent reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Ethylsilane** synthesis.

Hydrosilylation of an Alkene with Ethylsilane

This protocol outlines a representative hydrosilylation reaction of an alkene (e.g., 1-octene) with **ethylsilane**, catalyzed by a platinum catalyst.


Materials:

- **Ethylsilane**

- 1-Octene
- Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions

Procedure:

- A flame-dried Schlenk flask is charged with 1-octene and anhydrous toluene under a nitrogen atmosphere.
- A catalytic amount of Karstedt's catalyst is added to the flask.
- **Ethylsilane** is then added to the reaction mixture.
- The reaction is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by GC or NMR spectroscopy.
- Upon completion, the solvent and any excess volatile reagents are removed under reduced pressure.
- The resulting product, **octylethylsilane**, can be purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Signaling pathway for hydrosilylation.

Applications

EthySilane is a versatile compound with several applications in research and industry:

- Precursor to Silicon-Based Materials: It serves as a starting material for the synthesis of silicone polymers, resins, and other silicon-containing materials.[1]
- Dopant in the Semiconductor Industry: Its ability to be incorporated into silicon lattices makes it useful as a dopant in the manufacturing of semiconductors.[1]
- Chemical Vapor Deposition (CVD): **EthySilane** is used in CVD processes to deposit thin films of silicon-containing materials onto various substrates.[1]
- Reducing Agent in Organic Synthesis: The Si-H bond in **ethySilane** can act as a hydride source for the reduction of various functional groups.
- Derivatizing Agent in Analytical Chemistry: It can be used to derivatize certain functional groups to make them more amenable to analysis by techniques such as gas chromatography.[1]

Safety and Handling

EthySilane is a highly flammable gas and is reactive with air and moisture.[1] It should be handled in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a flame-retardant lab coat, should be worn at all times. Care should be taken to avoid contact with oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYLSILANE | [gelest.com]
- To cite this document: BenchChem. [EthySilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580638#ethylsilane-chemical-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com